molecular formula C19H19N3O3S B3004413 ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-14-0

ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3004413
CAS No.: 864927-14-0
M. Wt: 369.44
InChI Key: UNFHKLGKPIGWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative with a fused bicyclic scaffold. Its structure features a cyano group at position 3, a phenylacetamido substituent at position 2, and an ethyl carboxylate ester at position 6 (Figure 1). This compound belongs to a class of molecules studied for their biological activities, particularly as microtubule inhibitors or kinase modulators .

Properties

IUPAC Name

ethyl 3-cyano-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-19(24)22-9-8-14-15(11-20)18(26-16(14)12-22)21-17(23)10-13-6-4-3-5-7-13/h3-7H,2,8-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHKLGKPIGWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS No. 864927-14-0) is a synthetic compound with potential pharmacological applications. Its structure incorporates a thieno[2,3-c]pyridine moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.44 g/mol
  • Purity : Typically ≥95% .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound has potent inhibitory effects on cell proliferation in these cancer models .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest:

  • Apoptosis Induction : Flow cytometry assays demonstrated that treatment with the compound led to increased late apoptosis rates in A549 cells in a dose-dependent manner.
    • Apoptosis rates at various concentrations:
      • 3.75 μM: 13.73%
      • 7.50 μM: 24.87%
      • 15.00 μM: 35.87% .
  • Cell Cycle Arrest : The compound caused an increase in the G0/G1 phase population of A549 cells, indicating that it may inhibit cell cycle progression .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to its phenylacetamido group could influence its biological activity. Compounds with similar structures have shown varying degrees of activity based on substituents on the aromatic rings and the presence of different functional groups .

Case Studies

A study focusing on related thieno[2,3-c]pyridine derivatives highlighted the importance of structural features in mediating biological activity:

  • Compound Variants : Variants with different substituents were synthesized and tested for their inhibitory effects against c-Met kinase and corresponding cancer cell lines.

The most promising derivatives exhibited IC50 values comparable to established drugs, indicating the potential for further development as therapeutic agents .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
Recent studies have indicated that compounds similar to ethyl 3-cyano derivatives exhibit promising antiviral properties. For instance, the thienopyridine scaffold has been associated with inhibition of viral replication in various models. This is particularly relevant in the context of emerging viral infections where traditional therapies may be inadequate .

Anticancer Properties
Research has shown that thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been evaluated for its potential to target specific cancer types, demonstrating efficacy in preclinical models .

Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Its effectiveness against bacterial strains, particularly those resistant to common antibiotics, highlights its potential as a lead compound for developing new antimicrobial agents .

Synthesis and Chemical Properties

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available thienopyridine derivatives. Key steps include:

  • Formation of the thienopyridine core through cyclization reactions.
  • Introduction of the cyano and acetamido groups via nucleophilic substitution reactions.
  • Esterification to yield the final product.

Chemical Properties
This compound exhibits unique chemical characteristics such as solubility in organic solvents and stability under various pH conditions, making it suitable for pharmaceutical formulations.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal reported the antiviral activity of thienopyridine derivatives against influenza viruses. The results indicated that these compounds could reduce viral load significantly in vitro, suggesting a potential pathway for therapeutic development against influenza and other viral infections .

Case Study 2: Anticancer Activity

In another study focusing on cancer therapy, ethyl 3-cyano derivatives were tested against breast cancer cell lines. The findings revealed that these compounds inhibited cell growth and induced apoptosis through caspase activation pathways, indicating their promise as anticancer agents .

Case Study 3: Antimicrobial Resistance

A recent investigation into antimicrobial resistance highlighted the efficacy of thienopyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that these compounds could restore sensitivity to beta-lactam antibiotics when used in combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs of this compound differ in substituents at positions 2, 3, and 6 of the thienopyridine core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Compound Name / Identifier Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound 3-Cyano, 2-(2-phenylacetamido), 6-ethyl ester C₁₉H₁₈N₃O₃S (est.) Potential microtubule inhibition; moderate solubility
4SC-207 (Ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate) 3-Cyano, 2-(pyridinyl acrylamido), 6-ethyl ester C₁₉H₁₈N₄O₃S Anti-proliferative activity in taxane-resistant cells; IC₅₀ = 12 nM (tubulin polymerization assay)
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Compound 3a) 3-Cyano, 2-(trimethoxyphenyl amino), 6-methyl ester C₁₉H₂₁N₃O₅S Antitubulin activity (IC₅₀ = 0.8 μM); higher polarity due to methoxy groups
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (8c) 3-Cyano, 2-amino, 6-tert-butyl ester C₁₅H₂₂N₂O₄S A1 adenosine receptor modulator; Boc-protected amino group enhances stability during synthesis
Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 3-Carbamoyl, 2-(sulfonyl acetamido), 6-ethyl ester C₁₉H₂₀ClN₃O₆S₂ Enhanced hydrogen-bonding capacity due to sulfonyl and carbamoyl groups

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The phenylacetamido group in the target compound likely enhances hydrophobic interactions with tubulin, similar to the pyridinyl acrylamido group in 4SC-207, which shows potent anti-proliferative activity . However, replacing the pyridinyl group with phenyl (as in the target compound) may reduce affinity for kinase targets due to altered π-π stacking . Trimethoxyphenyl amino substituents (Compound 3a) significantly improve antitubulin potency (IC₅₀ = 0.8 μM vs. micromolar-range for the target compound), attributed to methoxy groups mimicking colchicine’s binding motifs .

Ester Group Impact on Pharmacokinetics :

  • Ethyl esters (target compound, 4SC-207) generally confer better metabolic stability than methyl esters (Compound 3a) but may reduce aqueous solubility .
  • The tert-butyl ester in Compound 8c is a protective strategy for amine functionality, critical in receptor modulation studies .

Cyanovs. Carbamoyl Groups: The 3-cyano group in the target compound and 4SC-207 contributes to electron-withdrawing effects, stabilizing the thienopyridine core and enhancing binding to tubulin’s β-subunit .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObservationsReference
1^1H-NMR (CDCl3_3)δ 2.77 (t, J=5.8 Hz, 2H, CH2_2), 3.75 (s, 3H, OCH3_3)
MS (ESI)[M+^+] = 301.2, [M+2+^+] = 303.2 (Br isotope)

Q. Table 2. Biological Activity Parameters

Assay TypeIC50_{50} (nM)Cell LineReference
Tubulin Polymerization420 ± 35Purified bovine tubulin
Anti-proliferation85 ± 12HeLa/TXR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.